molecular formula C17H24ClN5O B2596416 N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride CAS No. 2460751-28-2

N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride

Cat. No.: B2596416
CAS No.: 2460751-28-2
M. Wt: 349.86
InChI Key: FUVXLPXHXTTYDP-UHFFFAOYSA-N
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Description

N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride is a synthetic compound that features a unique combination of a cycloheptyl amine, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the amide coupling step to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaH, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with receptor proteins, modulating their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O.ClH/c18-17(9-5-1-2-6-10-17)13-19-16(23)14-7-3-4-8-15(14)22-12-11-20-21-22;/h3-4,7-8,11-12H,1-2,5-6,9-10,13,18H2,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVXLPXHXTTYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2N3C=CN=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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